molecular formula C6H6BrN3O B112891 3-Amino-5-bromopyridine-2-carboxamide CAS No. 669066-89-1

3-Amino-5-bromopyridine-2-carboxamide

Cat. No.: B112891
CAS No.: 669066-89-1
M. Wt: 216.04 g/mol
InChI Key: VKYMXWCCSJWUQY-UHFFFAOYSA-N
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Description

Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is an intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is particularly significant in the context of cellular metabolism and has been studied extensively for its role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroorotate can be synthesized through the enzymatic reaction catalyzed by dihydroorotase. This enzyme facilitates the reversible cyclization of N-carbamoyl L-aspartate to L-dihydroorotate. The reaction typically requires the presence of divalent metal ions such as zinc, cobalt, or cadmium, which are essential for the enzyme’s catalytic activity .

Industrial Production Methods: In industrial settings, dihydroorotate is produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress the enzymes required for the biosynthesis of dihydroorotate. The fermentation process is optimized to achieve high yields of the compound, which is then purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: Dihydroorotate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to orotate, catalyzed by the enzyme dihydroorotate dehydrogenase. This reaction is a key step in the de novo pyrimidine biosynthesis pathway .

Common Reagents and Conditions:

Major Products:

    Orotate: The primary product of the oxidation of dihydroorotate.

    Reduced Dihydroorotate: The product of reduction reactions involving dihydroorotate.

Scientific Research Applications

Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a precursor in the synthesis of various pyrimidine derivatives.
  • Studied for its reactivity and role in enzymatic reactions.

Biology:

  • Plays a crucial role in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
  • Studied for its involvement in cellular metabolism and energy production.

Medicine:

Industry:

  • Used in the production of nucleotides and nucleotide analogs for various industrial applications.
  • Employed in biotechnological processes for the production of pyrimidine-based compounds.

Comparison with Similar Compounds

    Orotate: The product of the oxidation of dihydroorotate, also involved in pyrimidine biosynthesis.

    Carbamoyl Aspartate: The precursor to dihydroorotate in the biosynthesis pathway.

    Uridine Monophosphate: A downstream product in the pyrimidine biosynthesis pathway.

Uniqueness: Dihydroorotate’s uniqueness lies in its specific role in the oxidation-reduction reactions catalyzed by dihydroorotate dehydrogenase. This reaction is critical for the continuation of the pyrimidine biosynthesis pathway and the production of nucleotides essential for cellular functions .

Properties

IUPAC Name

3-amino-5-bromopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYMXWCCSJWUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610568
Record name 3-Amino-5-bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669066-89-1
Record name 3-Amino-5-bromopyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 100 mL round bottom flask, Raney Nickel (2.5 g) and EtOH (150 mL) were added. To the same flask was added 5-bromo-3-nitropyridine-2-carbonitrile (5 g, 0.0219 mol). The reaction mass was stirred under hydrogen for 14 h at ambient temperature. The catalyst was removed by filtration. The clear filtrate was evaporated to provide the crude product. The crude was subjected to column chromatography (60-120 silica gel, 30% ethyl acetate in hexane) to provide the title compound as a light yellow solid [1.1 g, 23%]. 1H NMR (300 MHz, DMSO-d6): δ 7.89 (brs, 1H), 7.79 (d, J=1.8 Hz, 1H), 7.40 (brs, 1H), 7.38 (d, J=1.8 Hz, 1H), 7.04 (brs, 2H): LC-MS (ESI): Calculated mass: 215.0; Observed mass: 216.8 [M+H]+ (RT: 0.38 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
150 mL
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reactant
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2.5 g
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catalyst
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
23%

Synthesis routes and methods II

Procedure details

Tin chloride (90 g, 400 mmol) was added to a solution of 5-bromo-3-nitropicolinonitrile (17 g, 74 mmol) in methanol (800 mL) and the reaction was heated to 40° C. for 4.75 h. The solvent was removed in vacuo and toluene added and removed in vacuo. The crude was suspended in EtOAc and the mixture basified to pH 8 with saturated NaHCO3 (aq). The organic layer was separated and the aqueous slurry extracted with CHCl3 (×3). The combined organics were filtered through Celite, dried (MgSO4) and concentrated in vacuo to give crude 3-amino-5-bromopyridine-2-carboxamide which was used directly without further purification.
Name
Tin chloride
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-3-nitropyridine-2-carbonitrile (4.71 g, 20.7 mmol) in MeOH (319 mL) under N2 was added tin(II) chloride dihydrate (27.97 g, 123.9 mmol). The reaction was heated to 40° C. for 40 minutes, concentrated in vacuo, and azeotroped with toluene. The residue was dissolved in ethyl acetate, and 10% aqueous sodium bicarbonate was added till the solution was basic. The aqueous layer was extracted 3× with CHCl3 and the combined organics were dried over Na2SO4, filtered and concentrated under vacuum to provide 3-amino-5-bromopyridine-2-carboxamide that gave a mass ion (ES+) of 218.2 for M+H+(81Br).
Quantity
4.71 g
Type
reactant
Reaction Step One
Quantity
27.97 g
Type
reactant
Reaction Step One
Name
Quantity
319 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Add NaBH4 (0.663 g, 17.5 mmol) in small portions to a methanol solution (50 mL) of 5-bromo-2-cyano-3-nitropyridine (2.00 g, 8.77 mmol) and nickel (II) acetate tetrahydrate (4.37 g, 17.5 mmol) at 0° C. After stirring at room temperature for 20 min, add water and EtOAc. Pass the mixture through a pad of celite. Extract with EtOAc. Dry the combined EtOAc extracts over MgSO4. Purify the crude product using silica gel chromatography to give 0.75 g (40% yield) of 3-amino-5-bromo-pyridine-2-carboxylic acid amide. MS 216.0/218.0 (M+H) 5-Bromo-3-fluoro-pyridine-2-carboxylic acid amide: Stir a solution of 3-Amino-5-bromo-pyridine-2-carboxylic acid amide (0.75 g, 3.47 mmol) and nitrosonium tetrafluoroborate (0.487 g, 4.16 mmol) in dichloromethane (50 ml) at 23° C. for 18 hours. Evaporate the solvent. Azeotrope the residue with toluene. Suspend the residue in toluene (20 ml) and reflux for 2 hours. Concentrate the mixture and purify the crude product by silica chromatography (10-100% EtOAc/Hexane) to afford 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (0.378 g, 50%). MS: M+H=221.0. 5-Bromo-2-cyano-3-fluoro-pyridine: Stir a mixture of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (0.375 mg, 1.71 mmol) and NaCl (0.120 g, 2.05 mmol) in CH2Cl2 (20 ml). After 15 minutes, add POCl3 (0.795 ml, 8.55 mmol) and reflux the mixture overnight. Cool the mixture to room temperature, and dilute with CH2Cl2; wash with saturated NaHCO3 solution, dry over (MgSO4). Purify the crude product using silica chromatography (0-50% EtOAc/Hexane) to produce 0.25 g (73% yield) of 5-bromo-2-cyano-3-fluoro-pyridine. 5-Bromo-2-cyano-3-methoxy-pyridine: Mix sodium methoxide (141 mg, 2.61 mmol) and 5-bromo-2-cyano-3-fluoro-pyridine (105 mg, 0.52 mmol) in THF (5 mL) and reflux for 18 h. Add pH 7 phosphate buffer solution and extract with EtOAc. Dry the EtOAc extracts over MgSO4. Remove the drying agent and evaporate the filtrate. Purify the crude product using a silica gel chromatography and elute with EtOAc/hexane (0 to 30%) to give 77 mg (69% yield) of 5-bromo-2-cyano-3-methoxy-pyridine. 5-Bromo-2-cyano-3-chloro-pyridine: Add NaNO2 (83.0 mg, 1.20 mmol) to a suspension of 3-amino-5-bromo-2-cyanopyridine (198 mg, 1.00 mmol) in 37% HCl (2.00 ml) and H2O (0.5 ml) at 0° C. and stir for 1 hour. Add copper powder (15 mg) and reflux the mixture for 30 minutes. Cool the mixture and, quench with ice, basify with 5N NaOH. Extract with EtOAc and wash the organic extract with brine, dry over MgSO4. Purify crude product using silical gel chromatography and elute with (0-30% EtOAc/Hex) to produce 110 mg (50% yield) of 5-bromo-2-cyano-3-chloro-pyridine. 4-Bromo-naphthalene-1-carbonitrile: Sonicate a suspension of 4-bromo-naphthalen-1-ylamine (0.974 g, 4.386 mmol) in water (6 mL) and concentrated HCl (2 mL) for 10 minutes. Cool the resulting suspension to 0° C. Slowly add sodium nitrite (0.336 g, 4.869 mmol) in water (2 mL) at a rate to maintain the temperature below 5° C. Stir the resulting mixture for 30 minutes, and then neutralized with solid sodium bicarbonate. Add the resulting solution portion-wise to a solution of potassium cyanide (0.717 g, 11.010 mmol) and copper cyanide (0.464 g, 5.181 mmol) in water (10 mL). A precipitate forms. Heat the reaction mixture to 70° C. for 30 minutes, then extract the aqueous reaction mixture with ethyl acetate (3×20 mL). Combine the organics layers and wash sequentially with water (30 mL), saturated ammonium chloride (30 mL), and sodium bicarbonate (30 mL). Dry the resulting organic layers with (Na2SO4); remove the solids by filtration; and concentrate the filtrate in vacuo. Purify the resulting residue by flash chromatography with a gradient of hexanes to 20% ethyl acetate in hexanes to afford 0.864 g (85%) of 4-bromo-naphthalene-1-carbonitrile as a light brown solid. 1H NMR (CDCl3) δ 8.314 (dd, 1H, J=2.4, 7.0 Hz), 8.235 (dd, 1H, J=2.4, 7.0 Hz), 7.836 (d, 1H, J=7.6 Hz), 7.728 (m, 3H). 4-Bromo-2-fluoro-benzamide: Charge a flask with acidic alumina (Al2O3) (3.03 g, 29.718 mmol) and methanesulfonic acid (10 mL). Heat the resulting solution to 120° C., and add 4-bromo-2-fluorobenzonitrile (2.00 g, 9.999 mmol) in one portion. Stir the resulting mixture for 30 minutes, then cool the reaction to room temperature and pour it into water (50 mL). Extract the aqueous mixture with dichloromethane (3×30 mL). Combine the organic extracts; dry over (Na2SO4); remove the solids by filtration; and concentrate the filtrate in vacuo, affording 2.14 g (98%) 4-bromo-2-fluoro-benzamide as a white solid. 1H NMR (DMSO-ds) δ 7.706 (d, 2H, J=21.1 Hz), 7.598 (dd, 1H, J=1.9, 10.1 Hz), 7.557 (dd, 1H, J=8.0, 8.0 Hz), 7.446 (ddd, 1H, J=0.4, 1.9, 8.1 Hz). 5-(4-Bromo-2-fluoro-phenyl)-1H-tetrazole: Charge a flask with 4-bromo-2-fluoro benzonitrile (3.0 g, 15.0 mmol) and azidotributyltin (10 g, 30.0 mmol). Heat the mixture to 80° C. for 24 hours, then cool the reaction mixture and dilute it with 15 mL of diethyl ether. Pour the resulting solution into 15 mL of diethyl ether saturated with gaseous hydrochloric acid. Remove the resulting solid by filtration and wash the solids with hexanes to afford 3.1 g (85%) of the title material. LRMS (API ES+)=243.0 (M+H). 5-(4-Bromo-2-fluoro-phenyl)-1-methyl-1H-tetrazole: Add dry DMF to sodium hydride (0.2 g, 4.8 mmol), which was previously washed three times with hexanes, Cool the resulting suspension to 0° C. and add 5-(4-Bromo-2-fluoro-phenyl)-1H-tetrazole (1.0 g, 4.4 mmol) portion wise. Stir the mixture for 30 minutes then add methyl iodide (0.68 g, 4.8 mmol), and continue to stir the reaction at room temperature; monitor the reaction via TLC. When complete, quench the reaction with 10% NaHSO4 (50 mL); dilute with ethyl acetate (50 mL); and separate the layers. Extract the aqueous layer three times with ethyl acetate (25 mL). Combine the organic layers; and dry over MgSO4. Remove the solids by filtration and concentrate the filtrate in vacuo. Chromatograph the residue on a silica gel column eluting with 20% ethyl acetate in hexanes to afford 0.68 g (65%) of the title material. LRMS (API ES+)=239.0 (M+H). 5-Bromo-4-methyl-2-thiophene carboxamide: Combine methyl 5-bromo-4-methyl-2-thiophene carboxylate (5.0 g, 1.0 equiv, 21.2 mmol) and 7N NH3 in MeOH (50 mL) in a flask. Heat the mixture in a sealed tube to 100° C. for 18 hours. Purify the residue on silica gel using 30% EtOAc/hex elution stepping to 80% EtOAc/hex elution. Isolated 0.7 g (64%). LRMS (API ES+)=221.8 (M+H). 5-Bromo-4-methyl-2-thiophene carbonitrile: Combine 5-bromo-4-methyl-2-thiophene carboxamide (1.2 g, 1.0 equiv., 5.4 mmol) and POCl3 (30 mL) in a flask. Stir the mixture at room temperature for 18 hours. Purify the residue on silica gel using 30% EtOAc/hex elution to provide the title compound (0.7 g, 64%). 1H NMR (CDCl3) δ 7.27 (s, 1H), 2.17 (s, 3H). 4-Bromo-3-methyl-2-thiophene carboxamide: Combine 4-bromo-3-methyl-2-thiophene carboxylic acid (2.0 g, 1.0 equiv, 9.0 mmol) and thionyl chloride (30 mL) in a flask. Stir the mixture at room temperature for 18 hours. Concentrate the resulting mixture in vacuo and then suspend the residue in 7N NH3 in MeOH (50 mL). Stir for 1 hour. Concentrate in vacuo to afford 1.9 g (100%) of the title compound. LRMS (API ES+)=221.8 (M+H). 4-Bromo-3-methyl-2-thiophene carbonitrile: Dissolve 4-bromo-3-methyl-2-thiophene carboxamide in 30 mL of POCl3 and allow the mixture to stir at room temperature for 18 hours. Then concentrate the reaction in vacuo; and purify the residue by chromatography (silica gel, 5% ethyl acetate/hexane) to give the title compound (0.9 g, 49%). 1H-NMR (CDCl3) δ 9.44 (S, 1H), 4.40 (S, 3H). 4-Bromo-2-fluoro-6-methoxy-benzonitrile: Method DF1 Dissolve 4-bromo-2,5-difluoro-benzonitrile (1.5 g, 6.9 mmol) in THF (10 mL). Add NaOMe (1.9 g, 25% by wt solution in MeOH, (8.3 mmol). Stir the reaction mixture overnight at room temperature. Concentrate in vacuo and purify by silica gel chromatography (0-50% EtOAc/hexanes/30 min gradient). Concentrate the selected fractions in vacuo to afford the title compound (1.5 g, 94%) as a white solid. 1H-NMR is consistent with structure. TLC (20% EtOAc/hexanes) Rf=0.28. 4-Bromo-2-fluoro-6-methoxy-benzaldehyde: Method DF2 Dissolve 4-bromo-2-fluoro-6-methoxy-benzonitrile (1.15 g, 5.0 mmol) in dichloromethane (50 mL) and cool to 0° C. Add DIBAL (6.0 mL, 1.0 N in methylene chloride 1.2 mmol). Stir the reaction mixture for about 1 hour at 0° C. Add 5N HCl (20 mL) and stir the resulting solution for about 10 min. Extract with dichloromethane, wash with brine, dry over Na2SO4, filter and concentrate in vacuo. Purify by silica gel chromatography (0-50% EtOAc/hexanes/30 min gradient). Concentrate the selected fractions in vacuo with no heat to afford the title compound (485 mg, 44%) as a white solid. 1H-NMR is consistent with structure. 5-Bromo-2-difluoromethyl-1-fluoro-3-methoxy-benzene: (Method DF3) Dissolve 4-bromo-2-fluoro-6-methoxy-benzaldehyde (485 mg, 2.0 mmol) in dichloromethane (5 mL); add DAST (0.3 mL, 2.2 mmol) and reflux overnight in sealed tube. Cool to room temperature and transfer directly to silica gel chromatography loading cartridge. Purify by silica gel chromatography (0-50% EtOAc/hexanes/30 min gradient) and concentrate in vacuo to give the title compound (353 mg, 70% yield) as a colorless oil. TLC (20% EtOAc/hexanes) Rf=0.50. 1H-NMR is consistent with structure. 2-Bromo-5-ethynyl-trimethyl-silane-pyridine: Reflux a mixture of 2-bromo-5-iodo-pyridine (1 g, 3.5 mmol), ethynyl-trimethyl-silane (360 mg, 3.67 mmol), copper (I) iodide (20 mg, 0.1 mmol) and tetrakis (triphenylphosphine) palladium (0) (121 mg, 0.01 mmol) in triethyl amine (10 mL) under N2 in a sealed tube for 3 days. Evaporate the solvent. Purification of the crude residue using silica gel chromatography gave 800 mg (90%) of the desired product. 4-bromo-2-thiophenecarbonitrile: Reflux 4-bromo-2-thiophenecarboxylic acid (960 mg, 4.63 mmol) in SOCl2 (5 mL) for 1 h. Evaporate excess SOCl2. Add THF (5 mL) to the residue. Slowly drop the resulting solution to conc NH4OH (15 mL) in ice bath. Stir the mixture overnight. Concentrate the mixture, followed by addition of EtOAc, wash with brine; and dry over MgSO4; filter and concentrate in vacuo. Add NaCl (307 mg, 5.26 mmol) and dichloromethane (10 mL) to the residue and reflux for 30 min. After the addition of POCl3 (3.36 g, 21.9 mmol), reflux the mixture for 1 h. Dilute the mixture with dichloromethane and wash with aqueous NaHCO3 solution, brine and dry over MgSO4; filter and concentrate in vacuo to provide 753 mg of the desired product. 4-Bromo-2,6-dimethyl-benzonitrile: Place 4-Bromo-2,6-dimethyl-phenylamine (4.49 g, 22.4 mmol), water (25 mL) and concentrated hydrochloric acid (8.0 mL) in a three-neck flask and sonicate until a fine suspension results. Cool the suspension to 0° C. and add a solution of sodium nitrite (1.67 g, 24.2 mmol) in water (5 mL) dropwise to maintain a reaction temperature below 5° C. Stir the reaction at 0° C. for 30 minutes after the addition is complete. Carefully neutralize the reaction with solid sodium bicarbonate. Add the neutralized reaction portionwise to a round bottom flask containing copper (I) cyanide (2.42 g, 27.0 mmol), potassium cyanide (3.65 g, 56.1 mmol) and water (25 mL) at 70° C. Stir the resulting solution for 30 minutes at 70° C. Cool reaction to ambient temperature and extract with toluene (75 mL×3). Combine the organic layers and wash with water and brine. Dry over sodium sulfate and concentrate in vacuo. Purify by flash chromatography (2 to 20% ethylacetate in hexane) to give 4-Bromo-2,6-dimethyl-benzonitrile (3.36 g, 15.99 mmol, 71%). 1H NMR (CDCl3) δ7.50 (s, H), 2.46 (s, 6H). 4-Bromo-2-chloro-6-methyl-benzonitrile: Prepare in substantially the same manner as 4-Bromo-2,6-dimethyl-benzonitrile from 4-bromo-2-chloro-6-methyl-phenyl amine. 1H NMR (DMSO-d6) δ 7.52 (s, 1H), 7.38 (s, 1H) 2.53 (s, 3H). 4-Bromo-2,6-dichloro-benzonitrile: Prepare in substantially the same manner as 4-Bromo-2,6-dimethyl-benzonitrile from the phenyl amine. 1H NMR (CDCl3) δ 7.59 (s, 2H). 4-Bromo-3-methoxy-benzonitrile: Prepare in substantially the same manner as 4-Bromo-2,6-dimethyl-benzonitrile from the phenyl amine. 1H NMR (CDCl3) δ 7.62 (d, 1H, J=7.9 Hz), 7.09 (dd, 1H, J=7.9 Hz, 1.8 Hz), 7.07 (d, 1H, J=1.8 Hz), 3.91 (s, 3H). 4-Bromo-2-fluoro-5-methyl-benzonitrile: Prepare in substantially the same manner as 4-Bromo-2,6-dimethyl-benzonitrile. 1H NMR (CDCl3) δ 7.46 (m, 2H), 2.40 (s, 3H).
Name
Quantity
0.663 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
nickel (II) acetate tetrahydrate
Quantity
4.37 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromopyridine-2-carboxamide
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Reactant of Route 5
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Reactant of Route 6
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